N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Activity
N-(thiophen-2-ylmethyl)piperidine-4-carboxamide and its derivatives have shown potential in antimicrobial and anticancer activities. A study by Cakmak et al. (2022) found that N-(thiophen-2-ylmethyl)thiophene-2-carboxamide exhibited effective antibacterial activity against several microorganisms, and molecular docking studies suggested its binding with a lung cancer protein. This highlights its potential use in antimicrobial and cancer research (Cakmak et al., 2022).
Harishkumar et al. (2018) synthesized novel derivatives of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline and found them to exhibit considerable growth inhibition of human cancer cell lines, suggesting their potential as anticancer agents (Harishkumar et al., 2018).
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) conducted a study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds blocked the formation of blood vessels in vivo and exhibited DNA cleavage activities, indicating their potential in anti-angiogenic and cytotoxic effects as anticancer agents (Kambappa et al., 2017).
Enzyme Inhibitory Activity
A study by Cetin et al. (2021) on thiophene-based heterocyclic compounds, including those with piperidine-4-carboxamide derivatives, showed enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This suggests their potential application in pharmacology and enzyme inhibition research (Cetin et al., 2021).
HIV-1 Reverse Transcriptase Inhibition
Tang et al. (2010) explored piperidine-4-yl-aminopyrimidine derivatives as inhibitors of non-nucleoside reverse transcriptase in HIV-1. These compounds demonstrated potent activity against wild-type HIV-1 and resistant mutant viruses, highlighting their potential in HIV-1 treatment research (Tang et al., 2010).
Neuroinflammation Imaging
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound with a piperidine-4-carboxamide derivative. This compound is useful for imaging reactive microglia and their contribution to neuroinflammation in vivo, providing insights into various neuropsychiatric disorders and CNS malignancies (Horti et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, also known as piperidine-4-carboxamide (P4C), is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria, making it an attractive target for antibacterial drugs .
Mode of Action
P4C interacts with DNA gyrase, inhibiting its activity . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is necessary for replication and transcription. This leads to the cessation of these processes, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase by P4C affects the DNA replication and transcription pathways in bacteria . By preventing the supercoiling of DNA, P4C disrupts these essential cellular processes, leading to cell death .
Result of Action
The result of P4C’s action is the inhibition of bacterial growth due to the disruption of essential cellular processes like DNA replication and transcription . This makes P4C a potential candidate for the development of new antibacterial drugs .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that thiophene-based compounds, such as N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Cellular Effects
Related compounds have shown various effects on cellular processes .
Molecular Mechanism
Related compounds have been shown to interact with various biomolecules, influencing gene expression and enzyme activity .
Metabolic Pathways
Related compounds have been shown to be involved in various metabolic pathways .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKQNGCHWLNHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.